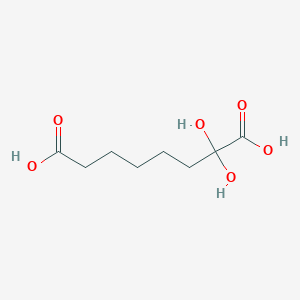

2,2-Dihydroxyoctanedioic acid

Description

2,2-Dihydroxyoctanedioic acid is an aliphatic dicarboxylic acid with hydroxyl groups positioned on the second carbon of an eight-carbon chain. Its molecular formula is C₈H₁₂O₈, featuring two carboxylic acid groups (-COOH) at the terminal ends and two hydroxyl (-OH) groups on the β-carbons.

Properties

CAS No. |

128196-23-6 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,2-dihydroxyoctanedioic acid |

InChI |

InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12) |

InChI Key |

USTDCAHSAWMNFB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCC(C(=O)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxyoctanedioic acid can be synthesized through the oxidation of suitable precursors. One common method involves the oxidation of 2,2-dihydroxy-1,3-dioxane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2,2-dihydroxyoctanedioic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxyoctanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.

Major Products:

Oxidation: Formation of 2,2-dioxooctanedioic acid or 2,2-dicarboxyoctanedioic acid.

Reduction: Formation of 2,2-dihydroxyoctanol or 2,2-dihydroxyoctane.

Substitution: Formation of 2,2-dihalooctanedioic acid or 2,2-diaminooctanedioic acid.

Scientific Research Applications

2,2-Dihydroxyoctanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of biodegradable polymers, plasticizers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dihydroxyoctanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and contributing to its observed effects.

Comparison with Similar Compounds

Diglycolic Acid (2,2-Oxydiacetic Acid)

- Molecular Formula : C₄H₆O₅

- Structure : A four-carbon chain with an ether linkage (-O-) between two acetic acid moieties.

- Key Differences : Lacks hydroxyl groups but shares dicarboxylic functionality. The ether group reduces polarity compared to 2,2-dihydroxyoctanedioic acid, impacting solubility and reactivity.

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- Structure : Aromatic phenyl groups attached to a central hydroxyacetic acid backbone.

- Key Differences : The bulky phenyl groups introduce steric hindrance and reduce water solubility, unlike the aliphatic 2,2-dihydroxyoctanedioic acid.

- Applications : Primarily used in organic synthesis for rearrangements (e.g., benzilic acid rearrangement), whereas aliphatic dihydroxy acids may serve as metabolic intermediates.

2,2-Difluorocyclopropanecarboxylic Acid

- Molecular Formula : C₄H₄F₂O₂

- Structure : Cyclopropane ring with two fluorine atoms and a carboxylic acid group.

- Key Differences : Fluorination enhances metabolic stability and lipophilicity, traits absent in 2,2-dihydroxyoctanedioic acid. The cyclopropane ring also imparts ring strain, influencing reactivity.

- Applications: Valued in pharmaceuticals for fluorine’s bioactivity-enhancing effects, a role less typical for non-fluorinated hydroxy acids.

(R)-2-Hydroxyoctanoic Acid

- Molecular Formula : C₈H₁₆O₃

- Structure: Monocarboxylic acid with a hydroxyl group on the second carbon of an eight-carbon chain.

- Applications : Inhibits medium-chain acyl-CoA synthetases, suggesting divergent biological roles from dicarboxylic analogs.

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups | Notable Reactivity |

|---|---|---|---|---|

| 2,2-Dihydroxyoctanedioic acid | 236.18 | High (predicted) | -COOH, -OH | Chelation, esterification, potential for intramolecular hydrogen bonding |

| Diglycolic acid | 134.09 | Moderate | -COOH, ether (-O-) | Ether cleavage under acidic conditions, chelation of metal ions |

| Benzilic acid | 228.24 | Low | -COOH, -OH, aromatic rings | Rearrangement reactions, ester formation with alcohols |

| 2,2-Difluorocyclopropanecarboxylic acid | 136.07 | Low | -COOH, -F, cyclopropane | Ring-opening reactions, fluorination-driven stability in drug design |

| (R)-2-Hydroxyoctanoic acid | 160.21 | Moderate | -COOH, -OH | β-Oxidation inhibition, esterification |

Data Tables

Table 1: Comparative Molecular Properties

| Compound | Chain Length | Carboxylic Acid Groups | Hydroxyl Groups | Additional Features |

|---|---|---|---|---|

| 2,2-Dihydroxyoctanedioic acid | C8 | 2 | 2 | Aliphatic, linear |

| Diglycolic acid | C4 | 2 | 0 | Ether linkage |

| Benzilic acid | - | 1 | 1 | Aromatic phenyl groups |

| 2,2-Difluorocyclopropanecarboxylic acid | C3 | 1 | 0 | Cyclopropane ring, fluorine atoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.